N-Phenyl-N-(sulfooxy)benzamide

Description

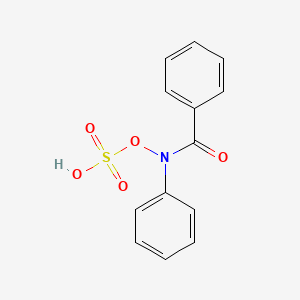

N-Phenyl-N-(sulfooxy)benzamide is a benzamide derivative characterized by a phenyl group and a sulfooxy (sulfate ester) moiety attached to the nitrogen atom of the benzamide core. This compound belongs to a broader class of N-substituted benzamides, which are extensively studied for their biochemical and pharmaceutical applications.

Properties

CAS No. |

58745-44-1 |

|---|---|

Molecular Formula |

C13H11NO5S |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

(N-benzoylanilino) hydrogen sulfate |

InChI |

InChI=1S/C13H11NO5S/c15-13(11-7-3-1-4-8-11)14(19-20(16,17)18)12-9-5-2-6-10-12/h1-10H,(H,16,17,18) |

InChI Key |

CJITULULXIUJSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(sulfooxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of reusable catalysts and green chemistry principles is emphasized to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(sulfooxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfooxy group to a sulfhydryl group.

Substitution: The compound can participate in substitution reactions where the sulfooxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and catalyst presence.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-Phenyl-N-(sulfooxy)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(sulfooxy)benzamide involves its interaction with specific molecular targets and pathways. The sulfooxy group plays a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

(a) N-Hydroxy-N-(2-fluorenyl)benzamide vs. N-Hydroxy-N-(2-fluorenyl)acetamide

- Structural Difference : Replacement of the benzamide group with an acetamide.

- Activation Pathways: The benzamide derivative undergoes oxidation to form a nitrenium ion, leading to DNA adducts and carcinogenicity.

- Key Finding: The benzamide group significantly enhances carcinogenicity compared to acetamide due to stabilization of reactive intermediates.

(b) N-Phenyl-N-(prop-2-ynyl)benzamide (2j)

- Substituent : Propargyl group instead of sulfooxy.

- Synthesis : High yield (87%) via benzoyl chloride and propargylamine reaction.

- Applications : Used as a precursor in indolizine synthesis. NMR data (δ 2.24 ppm for terminal alkyne proton) confirm structural integrity .

Pharmacologically Active Analogues

(a) N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzamide (Phenylfentanyl)

- Substituent : Piperidinyl-phenylethyl group.

- Activity : Potent opioid agonist, structurally related to fentanyl. Identified in forensic samples via TOF-MS and Raman spectroscopy .

- Key Difference : Unlike N-Phenyl-N-(sulfooxy)benzamide, phenylfentanyl lacks polar substituents, contributing to its lipophilicity and CNS penetration.

(b) CI-994 (4-(acetylamino)-N-(2-aminophenyl)benzamide)

- Substituent: Acetylamino and aminophenyl groups.

- Activity: Histone deacetylase (HDAC) inhibitor with antitumor properties. Induces hyperacetylation of histone H3 in colon carcinoma cells .

- Contrast : The sulfooxy group in this compound may confer distinct metabolic stability compared to CI-994’s acetylated amine.

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

(b) N-Phenyl-N-[(o-nitrophenylacetyl)oxy]benzamide

- Substituent : Nitrophenylacetyloxy group.

- Synthesis : Formed via N-hydroxybenzamide and nitrophenylacetyl chloride reaction. Crystal structure confirmed by X-ray diffraction (space group P-1, Z = 2) .

- Key Insight : Electron-withdrawing nitro groups in this analogue contrast with the electron-rich sulfooxy group, affecting reactivity and stability.

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.